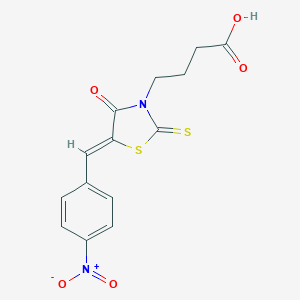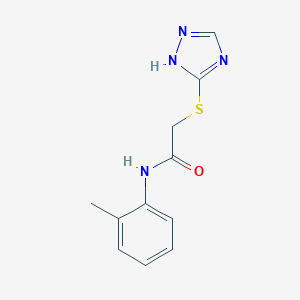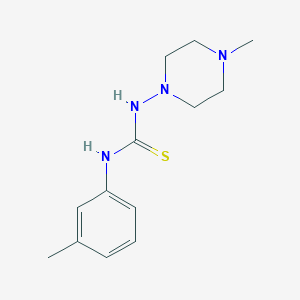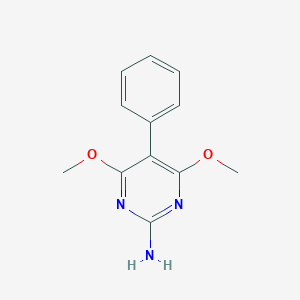
(Z)-4-(5-(4-nitrobenzylidène)-4-oxo-2-thioxothiazolidin-3-yl)butanoïque acide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazolidinone core, which is often associated with a range of biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential in various assays due to its thiazolidinone core, which is known for its antimicrobial and anti-inflammatory properties. Researchers are investigating its potential as a lead compound for the development of new drugs.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored, particularly in the treatment of bacterial infections and inflammatory diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, (Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid could be used in the synthesis of specialty chemicals and materials, given its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves the condensation of 4-nitrobenzaldehyde with a thiazolidinone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the thiazolidinone ring.
Mécanisme D'action
The mechanism of action of (Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets in biological systems. The thiazolidinone core is known to inhibit certain enzymes, which can lead to antimicrobial and anti-inflammatory effects. The nitro group may also play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores, such as 2-thioxo-4-thiazolidinone, share some biological activities.
Nitrobenzylidene Derivatives: Compounds like 4-nitrobenzylidene derivatives also exhibit similar chemical reactivity.
Uniqueness
What sets (Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
IUPAC Name |
4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S2/c17-12(18)2-1-7-15-13(19)11(23-14(15)22)8-9-3-5-10(6-4-9)16(20)21/h3-6,8H,1-2,7H2,(H,17,18)/b11-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXCCIDLZNCNAX-FLIBITNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-phenylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B381849.png)
![N,N-diethyl-3-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfonamide](/img/structure/B381850.png)
![Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate](/img/structure/B381851.png)
![N-(4-methoxyphenyl)-2-({4-phenyl-5-[(5-phenyl-2H-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B381855.png)

![N-(4-methylphenyl)-2-([1,2,4]triazolo[5,1-b][1,3]benzothiazol-2-ylsulfanyl)acetamide](/img/structure/B381858.png)
![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B381860.png)
![2-(4-chlorophenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B381862.png)


methyl]thiourea](/img/structure/B381869.png)

![6-bromo-5-methyltetraazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B381873.png)
